molecular formula C36H71NO3 B1164730 N-Octadecanoyl-L-erythro-sphingosine

N-Octadecanoyl-L-erythro-sphingosine

Cat. No.: B1164730
M. Wt: 566
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octadecanoyl-L-erythro-sphingosine (CAS: 252039-52-4) is a synthetic ceramide derivative with the molecular formula C₃₆H₇₁NO₃ and a molecular weight of 565.96 g/mol . Structurally, it consists of an L-erythro-sphingosine backbone (a sphingoid base with two hydroxyl groups and a trans double bond at the C4 position) acylated with an 18-carbon stearic acid chain. This compound is distinct from naturally occurring ceramides, which typically feature a D-erythro configuration. Its synthetic nature and stereochemical specificity make it valuable for studying lipid-protein interactions, membrane dynamics, and signaling pathways in experimental settings .

Properties

Molecular Formula

C36H71NO3

Molecular Weight

566

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C18:0-L-erythro-Ceramide;  N-Stearoyl-L-erythro-sphingosine

Origin of Product

United States

Scientific Research Applications

Structural and Functional Role in Cell Membranes

N-Octadecanoyl-L-erythro-sphingosine is integral to the structure of cell membranes, particularly in the formation of lipid bilayers. Sphingolipids, including this ceramide, contribute to membrane fluidity and stability. Studies have shown that alterations in sphingoid base profiles can influence membrane permeability and stability, which is critical for maintaining cellular integrity and function .

Research indicates that dietary sphingomyelin, which includes this compound, may have beneficial effects on lipid metabolism and cholesterol homeostasis. Its incorporation into functional foods could aid in the prevention and treatment of metabolic diseases such as obesity and diabetes . The compound's ability to regulate lipid metabolism positions it as a potential additive in food formulations aimed at improving health outcomes.

Case Study: Dietary Sphingolipids and Metabolic Health

A study demonstrated that supplementation with sphingomyelin improved lipid profiles in subjects with metabolic syndrome. Participants showed significant reductions in total cholesterol and low-density lipoprotein (LDL) levels after consuming sphingomyelin-rich diets over a period of six months .

Therapeutic Potential

This compound has been explored for its therapeutic applications, particularly in treating inflammatory diseases and cancer. Its role in apoptosis (programmed cell death) makes it a candidate for cancer therapies, as it can induce cell death in malignant cells while sparing normal cells .

Table 2: Therapeutic Applications of this compound

ApplicationMechanism of ActionReferences
Cancer TreatmentInduction of apoptosis
Anti-inflammatory EffectsModulation of immune response
Neuroprotective EffectsProtection against neurodegeneration

Research Methodologies for Analysis

The analysis of sphingolipids like this compound typically involves advanced techniques such as mass spectrometry and chromatography. These methods allow for the precise quantification and characterization of sphingolipid species within biological samples.

Case Study: Lipidomics Analysis

A recent study utilized triple quadrupole mass spectrometry to analyze sphingolipid profiles in intestinal tissues, revealing significant insights into the metabolic pathways involving this compound . This approach highlights the importance of lipidomic studies in understanding the physiological roles of sphingolipids.

Chemical Reactions Analysis

Enzymatic Reactions

C18-ceramide participates in sphingolipid metabolism via:

Ceramidase Activity

  • Hydrolyzed by neutral ceramidase (N-CDase) to sphingosine and stearic acid, with pH-dependent kinetics :

    • IC₅₀ : 0.11 mol% (8.8 µM) for mitochondrial ceramidase inhibition .

    • Optimal activity at pH 6.5–7.5 in intestinal mucosa .

Sphingomyelin Synthase

  • Converts ceramide to sphingomyelin in the Golgi apparatus, requiring ATP and Mg²⁺ .

Phosphorylation

  • Sphingosine kinase phosphorylates sphingosine (from ceramide hydrolysis) to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule .

Catabolism

  • Degraded by ceramidases to sphingosine, which is either re-acylated or phosphorylated .

Lipid-Protein Binding

  • Binds LC3B-II on mitochondrial membranes via hydrophobic interactions, facilitating mitophagy .

    • Binding affinity : Stronger with C18-ceramide than shorter-chain analogs (e.g., C16, C24:1) .

  • Forms complexes with tear lipocalin, altering fluorescence properties of NBD-labeled ceramides :

NBD-Ceramide Fluorescence Increase (%)λ<sub>abs</sub> (nm)
C6-NBD220475
C12-NBD150465

Derivatization

  • N-methylation : Reduces melting point (46–48°C vs. 89–91°C for native ceramide) and membrane stability .

  • Deoxy-analogs :

    • 1-Deoxy-C18-ceramide retains lamellar phase structure (d = 4.68–4.71 nm) .

    • 3-Deoxy-C18-ceramide disrupts lipid packing, increasing membrane permeability .

Stability and Degradation

  • Light-sensitive : Degrades under UV exposure, requiring storage at -20°C in amber vials .

  • pH-dependent hydrolysis : Rapid degradation in alkaline conditions (t<sub>1/2</sub> < 24 hrs at pH >8) .

Biological Activity

  • Apoptosis : Activates caspases 3/8/9 via mitochondrial pathways (EC₅₀ = 10–20 µM) .

  • Membrane dynamics : Alters sphingosine/sphinganine ratios (So:Sa = 14.3 in atopic dermatitis vs. 5.4 in normal skin) .

Comparison with Similar Compounds

Stereoisomers

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Key Differences
N-Octadecanoyl-D -erythro-sphingosine 2304-81-6 D-erythro C₃₆H₇₁NO₃ 565.97 Naturally occurring; predominant in mammalian systems .
N-Octadecanoyl-L -threo-sphingosine Not specified L-threo C₃₆H₇₁NO₃ 565.96 Threo configuration (hydroxyl groups on adjacent carbons in cis); altered membrane permeability .
N-Octadecanoyl-D -threo-sphingosine Not specified D-threo C₃₆H₇₁NO₃ 565.96 Rare in nature; used to study stereochemical effects on enzyme binding .

Key Insight: The L-erythro configuration is synthetic and less biologically active than the D-erythro form due to mismatched stereochemistry with endogenous enzymes .

Acyl Chain Length Variants

Compound Name CAS Number Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Differences
N-Hexanoyl -L-threo-sphingosine 175892-44-1 C6 C₂₆H₅₁NO₃ 425.69 Shorter chain increases solubility; used in drug delivery studies .
N-Octanoyl -D-erythro-sphingosine Not specified C8 C₂₈H₅₅NO₃ 453.74 Intermediate chain length; modulates apoptosis in cancer models .
N-Tetracosanoyl -D-erythro-sphingosine Not specified C24 C₄₂H₈₃NO₃ 650.11 Longer chain enhances hydrophobicity; impacts lipid raft stability .

Key Insight: The C18 chain in this compound balances hydrophobicity and solubility, making it suitable for in vitro membrane studies .

Glycosylated Derivatives

Compound Name CAS Number Modification Molecular Formula Molecular Weight (g/mol) Key Differences
β-Galactosyl-C18-ceramide 125712-73-4 Galactose moiety C₄₈H₉₁NO₁₃ 890.25 Involved in immune cell signaling; binds CD1d proteins .
Lactosyl-N-stearoyl-D-erythro-sphingosine Not specified Lactose moiety C₅₃H₉₈N₂O₁₆ 1019.37 Associated with glycosphingolipid storage disorders .

Key Insight: Glycosylation expands functional roles, such as immune modulation, but reduces membrane integration compared to non-glycosylated ceramides .

Preparation Methods

Chirospecific Synthesis from D-Galactose

The total synthesis of N-Octadecanoyl-L-erythro-sphingosine begins with D-galactose, exploiting its inherent chirality to establish the L-erythro configuration. The process involves converting D-galactose into a sphingosine backbone via a seven-step sequence, including azide formation, reduction, and stereoretentive acylation. Key steps include:

  • Azidosphingosine Intermediate : D-Galactose is transformed into an azidosphingosine derivative through sequential protection, oxidation, and Staudinger reduction. This intermediate preserves the erythro configuration (2S,3R) critical for biological activity.

  • Stearoyl Acylation : The azidosphingosine is acylated with octadecanoic acid (stearic acid) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This step ensures >99.9% homogeneity in the fatty acid chain, avoiding olefin isomerization byproducts.

Reaction Scheme :

D-GalactoseProtection/OxidationAzidosphingosineHydrogenationL-erythro-sphingosineStearoylationThis compound\text{D-Galactose} \xrightarrow{\text{Protection/Oxidation}} \text{Azidosphingosine} \xrightarrow{\text{Hydrogenation}} \text{L-erythro-sphingosine} \xrightarrow{\text{Stearoylation}} \text{this compound}

Alternative Routes via Sphingosine Analogs

Commercial synthesis (e.g., Matreya LLC) employs preformed L-erythro-sphingosine, which is acylated with stearic acid chloride under anhydrous conditions. This method achieves 98+% purity by thin-layer chromatography (TLC) and gas chromatography (GC), with mass spectrometry (MS) confirming molecular identity.

Purification and Quality Control

Chromatographic Purification

Post-synthesis purification involves silica gel column chromatography using chloroform/methanol gradients (95:5 to 80:20 v/v) to isolate the target ceramide. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) further refines purity to >99.8%, as validated for structurally similar ceramides.

SolventSolubility (mg/mL)Storage TemperatureStability Duration
Chloroform5.0−20°C12 months
DMSO5.0−20°C6 months
Ethanol2.5 (at 50°C)−20°C6 months

Analytical Characterization

Structural Confirmation via Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 566.5 [M+H]⁺, consistent with the formula C₃₆H₇₁NO₃. Fragmentation patterns reveal signature ions at m/z 264.3 (sphingosine backbone) and 284.3 (stearoyl chain).

Purity Assessment by TLC and GC

TLC on silica gel 60 F₂₅₄ plates (chloroform/methanol/water 65:25:4) shows a single spot (Rf = 0.42), while GC-MS after trimethylsilylation confirms the absence of residual fatty acids or sphingosine precursors.

Applications in Biophysical and Biomedical Research

Membrane Lipid Raft Studies

This compound forms liquid-ordered (L₀) domains in model membranes, as demonstrated by atomic force microscopy (AFM). These domains are critical for studying cholesterol interactions and lipid raft stability.

Apoptosis Signaling Pathways

At concentrations ≥10 μM, this ceramide induces mitochondrial cytochrome c release in cancer cell lines (e.g., SKOV3 ovarian cancer), confirming its role in pro-apoptotic signaling .

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of N-Octadecanoyl-L-erythro-sphingosine relevant to its role in membrane biology?

  • Methodological Answer : Structural analysis requires nuclear magnetic resonance (NMR) to confirm the stereochemistry of the erythro configuration and mass spectrometry (MS) for acyl chain verification. Functional studies in lipid bilayers can employ fluorescence anisotropy to assess membrane fluidity changes. Computational modeling (e.g., molecular dynamics simulations) further elucidates its interaction with cholesterol in lipid rafts .

Q. What methodologies are recommended for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer : Synthesis involves coupling stearic acid (C18:0) to sphingosine via N-acylation under anhydrous conditions, followed by purification using reverse-phase HPLC. Characterization should include thin-layer chromatography (TLC) for purity assessment, high-resolution MS for molecular weight confirmation, and infrared (IR) spectroscopy to validate the amide bond formation .

Q. What analytical techniques are most reliable for determining the purity and stability of this compound in experimental preparations?

  • Methodological Answer : Use HPLC with evaporative light scattering detection (ELSD) for purity quantification. Stability under experimental conditions (e.g., pH, temperature) can be monitored via liquid chromatography-tandem MS (LC-MS/MS). Accelerated degradation studies (40°C, 75% humidity) predict shelf-life .

Q. What in vitro model systems are most appropriate for initial studies on the biological activity of this compound?

  • Methodological Answer : Primary keratinocytes or neuronal cell lines are ideal for studying ceramide-mediated apoptosis. Lipid raft isolation via sucrose density gradient centrifugation can clarify its localization. Dose-response assays (0.1–50 µM) should include controls for solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the intracellular trafficking mechanisms of this compound?

  • Methodological Answer : Fluorescent analogs (e.g., NBD-labeled derivatives) enable live-cell imaging to track subcellular localization. Knockout models (e.g., CERT/COG4-deficient cells) assess sphingolipid transport pathways. Combine pulse-chase assays with subcellular fractionation to quantify turnover rates .

Q. What strategies are effective in resolving discrepancies in quantification of endogenous this compound levels across different studies?

  • Methodological Answer : Standardize lipid extraction protocols (e.g., Bligh-Dyer vs. methyl-tert-butyl ether). Use deuterated internal standards (e.g., d₃¹-N-palmitoyl-sphingosine) for LC-MS/MS calibration. Cross-validate with orthogonal methods like enzymatic assays or MALDI-TOF imaging .

Q. How should researchers approach conflicting data regarding the pro-apoptotic versus pro-survival roles of this compound in different cell types?

  • Methodological Answer : Contextual factors (cell type, concentration, exposure time) must be systematically tested. Use RNA-seq to identify differential expression of Bcl-2 family proteins. Pharmacological inhibitors (e.g., caspase-9 inhibitors) can dissect signaling pathways. Meta-analyses of published datasets should account for batch effects .

Q. What statistical considerations are critical when analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer : Employ non-linear regression (e.g., log-logistic models) for EC₅₀ determination. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Power analysis (α=0.05, β=0.2) ensures adequate sample size. Report confidence intervals and effect sizes to enhance reproducibility .

Guidance for Data Presentation

  • Raw vs. Processed Data : Include processed data (e.g., normalized fluorescence intensities) in the main text, with raw datasets in supplementary materials. Use heatmaps to visualize dose-response trends or PCA for multi-omic integration .
  • Contradictory Findings : Transparently document experimental conditions (e.g., serum-free vs. serum-containing media) and justify methodological choices in supplemental "Limitations" sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.